molecular formula C10H12N6O2 B12942202 Methyl 6-(methyl(1-methyl-1H-tetrazol-5-yl)amino)nicotinate

Methyl 6-(methyl(1-methyl-1H-tetrazol-5-yl)amino)nicotinate

Cat. No.: B12942202
M. Wt: 248.24 g/mol
InChI Key: VKCQEKCPVHWSLL-UHFFFAOYSA-N
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Description

Methyl 6-(methyl(1-methyl-1H-tetrazol-5-yl)amino)nicotinate is an organic compound that features a nicotinate core with a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(methyl(1-methyl-1H-tetrazol-5-yl)amino)nicotinate typically involves the reaction of nicotinic acid derivatives with tetrazole-containing compounds. One common method includes the use of methyl nicotinate and 1-methyl-1H-tetrazole-5-amine under specific conditions to form the desired product. The reaction may require catalysts and specific solvents to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(methyl(1-methyl-1H-tetrazol-5-yl)amino)nicotinate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 6-(methyl(1-methyl-1H-tetrazol-5-yl)amino)nicotinate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 6-(methyl(1-methyl-1H-tetrazol-5-yl)amino)nicotinate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The tetrazole moiety can participate in hydrogen bonding and other interactions, influencing the compound’s activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-(methyl(1-methyl-1H-tetrazol-5-yl)amino)nicotinate is unique due to its combination of a nicotinate core and a tetrazole moiety, which imparts specific chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

Molecular Formula

C10H12N6O2

Molecular Weight

248.24 g/mol

IUPAC Name

methyl 6-[methyl-(1-methyltetrazol-5-yl)amino]pyridine-3-carboxylate

InChI

InChI=1S/C10H12N6O2/c1-15(10-12-13-14-16(10)2)8-5-4-7(6-11-8)9(17)18-3/h4-6H,1-3H3

InChI Key

VKCQEKCPVHWSLL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)N(C)C2=NC=C(C=C2)C(=O)OC

Origin of Product

United States

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